2-Bromo-6-chloro-4-methylbenzenesulfonyl chloride

Description

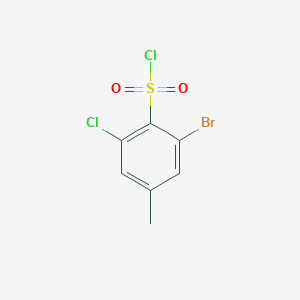

2-Bromo-6-chloro-4-methylbenzenesulfonyl chloride is a halogenated aromatic sulfonyl chloride characterized by a benzene ring substituted with bromo (Br), chloro (Cl), methyl (CH₃), and sulfonyl chloride (-SO₂Cl) groups. This compound is a versatile intermediate in organic synthesis, particularly in the preparation of sulfonamides, which are widely used in pharmaceuticals, agrochemicals, and materials science. The sulfonyl chloride group (-SO₂Cl) is highly electrophilic, enabling reactions with nucleophiles such as amines to form sulfonamides or with alcohols to generate sulfonate esters.

The compound’s structural features—specifically the positions of Br, Cl, and CH₃ groups—influence its reactivity and physical properties. The electron-withdrawing nature of the sulfonyl chloride group enhances the electrophilicity of the aromatic ring, making it susceptible to further substitution reactions. Safety precautions for handling this compound likely mirror those for related halogenated sulfonyl chlorides, including strict avoidance of inhalation, skin contact, and use of personal protective equipment (PPE) due to its corrosive and reactive nature .

Properties

IUPAC Name |

2-bromo-6-chloro-4-methylbenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrCl2O2S/c1-4-2-5(8)7(6(9)3-4)13(10,11)12/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHHSSMVUQCJUFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)S(=O)(=O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrCl2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-chloro-4-methylbenzenesulfonyl chloride typically involves the sulfonylation of 2-Bromo-6-chloro-4-methylbenzene. This process can be achieved through the reaction of the starting material with chlorosulfonic acid (ClSO3H) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonylation processes using automated reactors. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-chloro-4-methylbenzenesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives.

Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: Oxidative conditions can convert the sulfonyl chloride to sulfonic acid derivatives.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Reducing Agents: Lithium aluminum hydride (LiAlH4)

Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Major Products Formed

Sulfonamides: Formed by the reaction with amines

Sulfonate Esters: Formed by the reaction with alcohols

Sulfonothioates: Formed by the reaction with thiols

Scientific Research Applications

Organic Synthesis

2-Bromo-6-chloro-4-methylbenzenesulfonyl chloride serves as an essential intermediate in the synthesis of various sulfonamide derivatives, which are valuable in pharmaceutical applications. These derivatives can be synthesized through nucleophilic substitution reactions involving amines or alcohols, leading to the formation of bioactive molecules.

Biological Research

In biological studies, this compound is employed to modify biomolecules by introducing sulfonyl chloride groups into proteins and peptides. This modification can significantly alter the biological activity and stability of these biomolecules, aiding in the investigation of protein functions and interactions.

Medicinal Chemistry

The compound has potential applications in drug development, particularly targeting diseases such as Alzheimer’s and cancer. Its derivatives have been explored for their ability to inhibit specific enzymes involved in disease pathways, making them valuable for therapeutic applications.

Case Study: Cytotoxicity Studies

Recent research has investigated the cytotoxic effects of derivatives derived from this compound against various cancer cell lines. The results indicated significant cytotoxic activity with IC50 values ranging from 3.6 µM to 11.0 µM across different cell lines:

| Compound ID | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 135 | HCT-116 | 3.6 | 6.4 |

| 143 | MCF-7 | 4.5 | 5.0 |

| 150 | HeLa | 5.5 | 4.0 |

| 162 | HCT-116 | 11.0 | 1.7 |

The selectivity index highlights the potential for targeted therapies against cancer cells while minimizing effects on non-cancerous cells.

Mechanism of Action

The mechanism of action of 2-Bromo-6-chloro-4-methylbenzenesulfonyl chloride involves the electrophilic attack of the sulfonyl chloride group on nucleophilic sites. This reaction forms a covalent bond between the sulfonyl group and the nucleophile, resulting in the formation of sulfonyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

(a) 2-Bromo-4-chloro-6-[(E)-(2-chloro-phenyl)iminomethyl]phenol (CAS not provided)

- Structure: Contains a phenolic -OH group, an imine (-CH=N-), and halogen substituents (Br, Cl).

- Reactivity: The imine group enables coordination chemistry (e.g., metal complexation), while the phenolic -OH allows for hydrogen bonding. Unlike sulfonyl chlorides, this compound is less electrophilic and more suited for applications in ligand design or supramolecular chemistry.

- Synthesis: Synthesized via condensation of 3-bromo-5-chlorosalicylaldehyde and 2-chlorobenzenamine in methanol .

(b) 4-Bromobenzoyl Chloride (CAS 586-75-4)

- Structure : Benzene ring with a bromo (-Br) and benzoyl chloride (-COCl) group.

- Reactivity : The benzoyl chloride group undergoes nucleophilic acyl substitution (e.g., forming amides or esters), but is less reactive than sulfonyl chlorides in sulfonamide formation.

- Safety : Requires stringent handling measures, including immediate washing after skin contact and artificial respiration if inhaled, highlighting the acute toxicity shared with sulfonyl chlorides .

(c) 2-Bromo-6-chloro-4-methylbenzamide (CAS 135340-80-6)

- Structure : Shares the same bromo, chloro, and methyl substituents as the target compound but replaces -SO₂Cl with a benzamide (-CONH₂) group.

- Reactivity : The amide group is hydrolytically stable compared to sulfonyl chlorides, making it a terminal product in drug synthesis (e.g., as a pharmacophore in antibiotics or kinase inhibitors).

- Applications : Likely derived from 2-bromo-6-chloro-4-methylbenzenesulfonyl chloride via reaction with ammonia or amines .

Physicochemical Properties (Inferred)

- Solubility: Sulfonyl chlorides like the target compound are typically soluble in polar aprotic solvents (e.g., DCM, THF) but hydrolyze in water. In contrast, benzamides (e.g., 2-bromo-6-chloro-4-methylbenzamide) exhibit lower solubility in non-polar solvents due to hydrogen bonding .

- Stability : Sulfonyl chlorides are moisture-sensitive, requiring anhydrous storage, whereas benzamides and imine derivatives are more stable under ambient conditions .

Biological Activity

2-Bromo-6-chloro-4-methylbenzenesulfonyl chloride is an organic compound with the molecular formula and a molar mass of approximately 303.99 g/mol. This compound belongs to the class of sulfonyl chlorides, known for their high reactivity and versatility in organic synthesis, particularly in the formation of sulfonamide derivatives, which have significant pharmaceutical applications.

The biological activity of this compound is primarily attributed to its ability to modify biomolecules. It acts as a reagent that introduces sulfonyl chloride groups into proteins and peptides, significantly altering their biological activity and stability. This modification is crucial for studying protein functions and interactions, as well as for developing drugs targeting specific diseases.

Key Reactions

Common reactions involving this compound include:

- Nucleophilic Substitution : Reaction with amines or alcohols.

- Reduction : Using lithium aluminum hydride.

- Oxidation : Utilizing strong oxidizing agents like potassium permanganate.

These reactions facilitate the synthesis of various bioactive molecules, which are essential in medicinal chemistry.

Biological Applications

Research indicates that derivatives of this compound have potential applications in treating diseases such as Alzheimer's and cancer by inhibiting specific enzymes involved in these pathways. The compound's ability to modify proteins can lead to significant changes in their functions, making it a valuable tool in drug development.

Case Studies and Research Findings

Several studies have explored the biological activities associated with this compound:

- Cancer Research : Inhibitors derived from sulfonyl chlorides have been shown to target BCL6, a transcriptional repressor involved in tumorigenesis. These inhibitors can cause degradation of BCL6, leading to reduced cancer cell proliferation in various models .

- Antiproliferative Effects : Research on similar compounds has demonstrated significant anticancer activity against multiple cell lines, including A549 (lung cancer) and HCT116 (colon cancer). Compounds structurally related to this compound showed pro-apoptotic effects and induced cell cycle arrest, suggesting potential therapeutic roles in oncology .

- Mechanistic Studies : Investigations into the mechanism of action reveal that compounds with sulfonyl groups can induce apoptosis in cancer cells, highlighting their utility as anticancer agents. Flow cytometry analyses confirmed that these compounds could trigger late apoptosis or necrosis in treated cell lines .

Comparative Analysis

The following table summarizes some structurally similar compounds along with their biological activities:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 2-Bromo-4-methylbenzenesulfonyl chloride | C7H6BrClO2S | Similar sulfonyl group; used in similar applications. | Moderate antibacterial activity |

| 2-Bromo-6-chloro-4-nitroaniline | C6H4BrClN2O2 | Contains nitro group; different reactivity profile. | Anticancer properties |

| 2-Bromo-6-chloro-4-methylbenzonitrile | C7H5BrClN | Contains nitrile instead of sulfonyl; different applications. | Potential enzyme inhibition |

Q & A

Basic Questions

Q. What are the critical safety considerations when handling 2-bromo-6-chloro-4-methylbenzenesulfonyl chloride in laboratory settings?

- Methodological Answer : This compound is highly reactive, with risks of skin corrosion and severe eye damage (GHS Category 1B/1). Use nitrile gloves, safety goggles, and lab coats. Work under a fume hood to avoid inhalation. Store at 0–6°C in airtight containers to prevent moisture ingress, which could trigger hydrolysis. Waste must be segregated and disposed of via certified hazardous waste services to avoid environmental contamination .

Q. How can researchers assess the purity of this compound?

- Methodological Answer : Purity is typically evaluated using High-Performance Liquid Chromatography (HPLC) with UV detection (>97.0% by HLC) or Gas Chromatography (GC) for volatile derivatives. Calibrate instruments with certified reference standards. For sulfonyl chlorides, derivatization (e.g., conversion to sulfonamides) may improve GC resolution .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer : A standard approach involves sulfonation of 2-bromo-6-chloro-4-methylbenzene using chlorosulfonic acid under controlled temperatures (0–5°C). Quench excess reagent with ice-water, followed by extraction with dichloromethane. Purify via recrystallization from non-polar solvents (e.g., hexane) to isolate the sulfonyl chloride .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined in cases of twinning or weak diffraction?

- Methodological Answer : For challenging datasets, use SHELXL for small-molecule refinement, applying twin-law matrices to model twinning. Validate with residual density maps. ORTEP-3 can visualize thermal ellipsoids to assess disorder. High-resolution data (>1.0 Å) improves precision for heavy atoms (Br, Cl) .

Q. What strategies mitigate hydrolysis during functionalization of the sulfonyl chloride group in aqueous reaction media?

- Methodological Answer : Employ phase-transfer catalysis (e.g., tetrabutylammonium bromide) to stabilize the sulfonyl chloride in biphasic systems (water/dichloromethane). Alternatively, use non-aqueous conditions with anhydrous solvents (e.g., THF over molecular sieves). Monitor reaction progress via FT-IR to detect sulfonate ester formation (C=O stretch at ~1350 cm⁻¹) .

Q. How can researchers resolve contradictory NMR data for halogenated aromatic protons in this compound?

- Methodological Answer : Use 2D NMR (COSY, NOESY) to assign coupling patterns in crowded aromatic regions. For ¹H-¹³C HSQC, optimize acquisition parameters for long-range couplings (e.g., for meta-substituted halogens). Deuterated DMSO-d₆ enhances solubility and minimizes exchange broadening .

Q. What mechanistic insights guide the design of derivatives for biological activity studies?

- Methodological Answer : Replace the sulfonyl chloride with sulfonamides or sulfonate esters to modulate bioavailability. Computational docking (e.g., AutoDock Vina) predicts interactions with target proteins (e.g., enzymes with nucleophilic active sites). Validate with in vitro assays (IC₅₀ determination) and SAR analysis of substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.